molecular formula C10H15ClN2O2 B1522224 Phenocoll hydrochloride CAS No. 539-10-6

Phenocoll hydrochloride

Cat. No.: B1522224
CAS No.: 539-10-6
M. Wt: 230.69 g/mol
InChI Key: MWMQWESYXCGLFW-UHFFFAOYSA-N
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Description

Phenocoll hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling. By inhibiting COX-2, phenocoll hydrochloride reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling . This inhibition can lead to reduced inflammation and pain in affected tissues. Additionally, this compound may impact gene expression related to inflammatory responses, further contributing to its therapeutic effects . The compound’s influence on cellular metabolism is primarily through its interaction with COX-2, altering the metabolic pathways involving prostaglandins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of COX-2, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins involved in inflammation and pain . By blocking this pathway, this compound effectively reduces the production of pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins . It interacts with COX-2, inhibiting the enzyme’s activity and reducing the production of prostaglandin H2 . This interaction affects the overall metabolic flux of prostaglandins, leading to decreased levels of pro-inflammatory mediators . Additionally, this compound may influence other metabolic pathways indirectly through its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for certain biomolecules . These factors determine its localization and accumulation in target tissues, contributing to its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with COX-2 . The compound’s activity and function are influenced by its localization, as it needs to access the enzyme’s active site to exert its inhibitory effects . Post-translational modifications or targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in reducing inflammation and pain .

Properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQWESYXCGLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202164
Record name Phenocoll hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-10-6
Record name Phenocoll hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenocoll hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOCOLL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY1A6N7YI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.